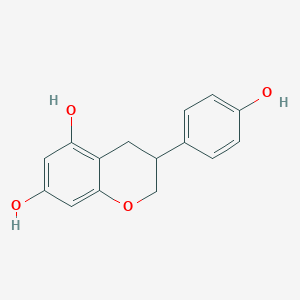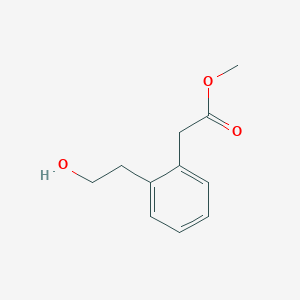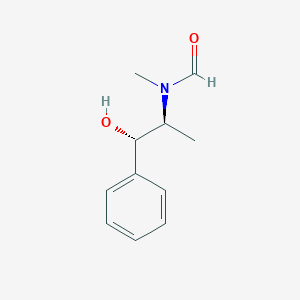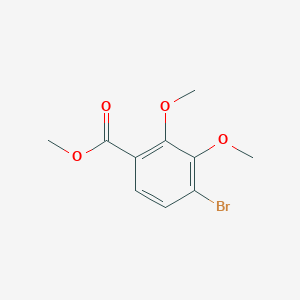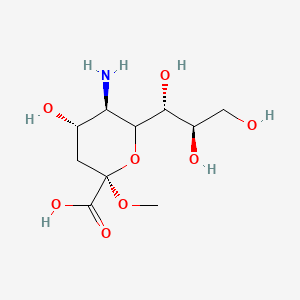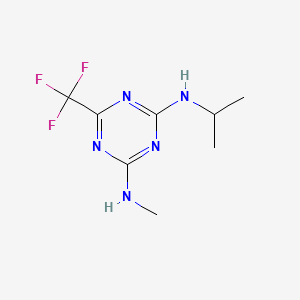
s-Triazine, 2-isopropylamino-4-methylamino-6-trifluoromethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
s-Triazine, 2-isopropylamino-4-methylamino-6-trifluoromethyl- is a compound belonging to the s-triazine family, which is characterized by a 1,3,5-triazine ring structure. This compound is notable for its applications in various fields, including agriculture, where it is used as a herbicide. The presence of isopropylamino, methylamino, and trifluoromethyl groups in its structure contributes to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazine, 2-isopropylamino-4-methylamino-6-trifluoromethyl- typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction conditions often include the use of solvents such as acetone or ethanol and may require the presence of a base to facilitate the substitution reactions. The process can be summarized as follows:
Step 1: Cyanuric chloride is reacted with isopropylamine to form 2-isopropylamino-4,6-dichloro-s-triazine.
Step 2: The intermediate product is then reacted with methylamine to replace one of the chlorine atoms, resulting in 2-isopropylamino-4-methylamino-6-chloro-s-triazine.
Step 3: Finally, the remaining chlorine atom is substituted with a trifluoromethyl group using a suitable trifluoromethylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
s-Triazine, 2-isopropylamino-4-methylamino-6-trifluoromethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as alkylamines and arylamines are used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted s-triazines.
Wissenschaftliche Forschungsanwendungen
s-Triazine, 2-isopropylamino-4-methylamino-6-trifluoromethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s herbicidal properties make it valuable in studying plant physiology and weed control mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antitumor agent.
Industry: It is employed in the production of herbicides and other agrochemicals, contributing to agricultural productivity.
Wirkmechanismus
The mechanism of action of s-Triazine, 2-isopropylamino-4-methylamino-6-trifluoromethyl- involves its interaction with specific molecular targets in plants. It inhibits photosynthesis by binding to the D1 protein in the photosystem II complex, disrupting electron transport and leading to the death of the plant. This mode of action is similar to other s-triazine herbicides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atrazine: 2-chloro-4-ethylamino-6-isopropylamino-s-triazine
Simazine: 2-chloro-4,6-bis(ethylamino)-s-triazine
Propazine: 2-chloro-4,6-bis(isopropylamino)-s-triazine
Uniqueness
s-Triazine, 2-isopropylamino-4-methylamino-6-trifluoromethyl- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective as a herbicide compared to its analogs.
Eigenschaften
CAS-Nummer |
58892-51-6 |
|---|---|
Molekularformel |
C8H12F3N5 |
Molekulargewicht |
235.21 g/mol |
IUPAC-Name |
4-N-methyl-2-N-propan-2-yl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C8H12F3N5/c1-4(2)13-7-15-5(8(9,10)11)14-6(12-3)16-7/h4H,1-3H3,(H2,12,13,14,15,16) |
InChI-Schlüssel |
JXBSZQKDISDBMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=NC(=NC(=N1)NC)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


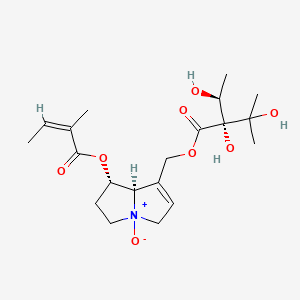
![sodium;2-[[2-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetyl]amino]ethanesulfonate](/img/structure/B13421182.png)
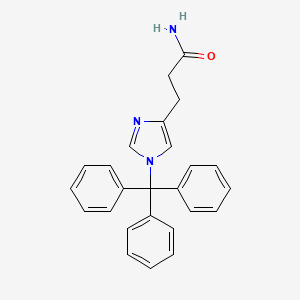

![[(Z)-2-ethylhex-2-enoyl] (E)-2-ethylhex-2-enoate](/img/structure/B13421205.png)

![1-Fluoro-4-[(Z)-2-methoxyethenyl]benzene](/img/structure/B13421219.png)
